BENCHE

Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-Chloro-4-
(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Cat. No.:

2-Chloro-4-(methylsulfonyl)aniline

B078536

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-
(methylsulfonyl)aniline (CAS No: 13244-35-4), a compound of interest in organic synthesis
and pharmaceutical development. This document compiles available experimental and
predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization.
Detailed experimental protocols and logical workflows for spectral analysis are also presented.

Chemical Structure and Properties

Property Value Reference

Molecular Formula C7HsCINO:2S [1]

Molecular Weight 205.66 g/mol [1]

Appearance Pale pl{rple to gray-brown o

crystalline powder

Melting Point 191-198 °C [1]

Boiling Point 400.1£45.0 °C (Predicted) [1]

CAS Number 13244-35-4 [1]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 2-Chloro-4-(methylsulfonyl)aniline are not readily
available in the public domain, predicted *H and 13C NMR data provide valuable information for
structural confirmation. These predictions are based on established chemical shift models and
data from structurally similar compounds.

IH NMR (Predicted)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

~7.8 d 1H Ar-H (H-3)

~7.6 dd 1H Ar-H (H-5)

~6.8 d 1H Ar-H (H-6)

~4.5 brs 2H -NH:2

~3.1 S 3H -SO2CHs3
13C NMR (Predicted)

Chemical Shift (6, ppm) Assighment

~148 C-1 (C-NH2)

~120 C-2 (C-Cl)

~118 C-3

~135 C-4 (C-S02)

~128 C-5

~130 C-6

~45 -SO2CHs
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Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for 2-Chloro-
4-(methylsulfonyl)aniline based on its functional groups.

Wavenumber (cm—?) Intensity Assignment

3400-3200 Medium, Sharp (doublet) N-H stretch (primary amine)
3100-3000 Medium Aromatic C-H stretch
1620-1580 Medium-Strong N-H bend (scissoring)
1600-1450 Medium-Strong Aromatic C=C stretch
1350-1300 Strong Asymmetric SOz stretch
1160-1120 Strong Symmetric SO2 stretch
850-750 Strong C-H out-of-plane bend
750-700 Strong C-Cl stretch

Mass Spectrometry (MS)

An experimental electron ionization (El) mass spectrum for 2-Chloro-4-
(methylsulfonyl)aniline is available from the NIST WebBook.[2] The spectrum displays a clear
molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion with 3>Cl/

205/207 100/33
37Cl isotopes)
126 ~60 [M - SO2CHs]*
90 ~30 [M - SO2CHs - CIJ*
79 ~15 [SO2CHs]*

Experimental Protocols
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The following sections provide detailed methodologies for acquiring the spectral data presented
above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Chloro-4-(methylsulfonyl)aniline is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) ina 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference
standard (6 = 0.00 ppm).

Instrumentation and Data Acquisition: High-resolution *H and 3C NMR spectra are typically
recorded on a 400 MHz or higher field NMR spectrometer.

e 1H NMR: A standard single-pulse experiment is performed. Key parameters include a
spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-
noise ratio.

e 13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks
for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary.

Data Processing: The raw free induction decay (FID) is processed using appropriate software.
This involves Fourier transformation, phase correction, baseline correction, and referencing to
the internal standard.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 2-Chloro-4-
(methylsulfonyl)aniline (1-2 mg) is finely ground with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a
Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample
chamber is recorded first. The sample spectrum is then recorded, typically over a range of
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4000 to 400 cm™1, with a resolution of 4 cm~1. Multiple scans (e.g., 16-32) are averaged to
improve the signal-to-noise ratio.

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the
sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample can be introduced into the mass spectrometer
via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC
column. For electron ionization (El), the sample is vaporized and bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector measures the abundance of each
ion, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for
spectroscopic analysis and data interpretation.
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Caption: General workflow for the spectroscopic analysis of 2-Chloro-4-

(methylsulfonyl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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